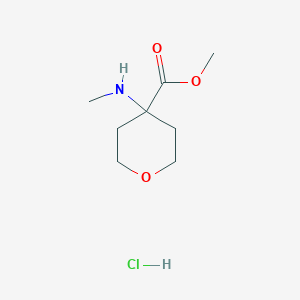

Methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride

Description

Methyl 4-(methylamino)oxane-4-carboxylate hydrochloride (CAS RN: 2138535-32-5) is a synthetic small molecule scaffold with a molecular formula of C₁₂H₂₂ClNO₄ and a molecular weight of 279.76 g/mol. It features an oxane (tetrahydropyran) ring substituted at the 4-position with both a methylamino group and a methyl carboxylate ester. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized in medicinal chemistry and drug discovery as a versatile building block for designing bioactive molecules, particularly those targeting central nervous system (CNS) or enzyme-modulating pathways.

Properties

IUPAC Name |

methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-9-8(7(10)11-2)3-5-12-6-4-8;/h9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFOCDHCACSBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCOCC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride involves the reaction of methyl 4-oxane-4-carboxylate with methylamine under controlled conditions. The reaction typically takes place in a solvent such as methanol or ethanol, and the product is then purified through crystallization or other separation techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and purity. The reaction conditions are optimized for yield and efficiency, and the product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

Chemistry

Methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride is primarily utilized as a reagent in organic synthesis. It serves as a building block for more complex molecules, facilitating the development of new compounds through various chemical reactions.

Key Reactions:

- Oxidation : The compound can be oxidized to form oxo derivatives.

- Reduction : It can undergo reduction to yield alcohol derivatives.

- Substitution : The compound participates in substitution reactions, leading to the formation of substituted oxane derivatives.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Oxo derivatives |

| Reduction | Alcohol derivatives |

| Substitution | Substituted oxane derivatives |

Biology

In biological research, this compound is studied for its interactions with enzymes and metabolic pathways. It has shown potential in modulating enzyme activity, which could lead to insights into biochemical processes.

Mechanism of Action :

The compound may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes through specific molecular interactions.

Medicine

Research into the therapeutic applications of this compound is ongoing. It is being explored as a precursor for drug development, particularly in the synthesis of pharmaceuticals that target specific diseases.

Case Study - Antimicrobial Activity :

A study demonstrated the compound's efficacy against multidrug-resistant strains of Staphylococcus aureus, indicating its potential as an antimicrobial agent. The compound inhibited bacterial growth at concentrations lower than traditional antibiotics, showcasing its promise in treating resistant infections .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its chemical properties allow it to be incorporated into various manufacturing processes, enhancing product performance and functionality.

Anticancer Research

In research focusing on lung cancer therapies, this compound was tested alongside established chemotherapeutics. The findings indicated synergistic effects when combined with other agents, enhancing overall cytotoxicity against A549 lung cancer cells .

Mechanism of Action

The mechanism of action of methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Methyl 4-(methylamino)oxane-4-carboxylate hydrochloride, emphasizing differences in molecular properties, functional groups, and applications:

Structural and Functional Analysis

Backbone Flexibility vs. Rigidity The oxane ring in the target compound provides conformational rigidity, favoring binding to structured protein pockets. In contrast, Methyl 4-(methylamino)butanoate hydrochloride (linear chain) offers greater flexibility, making it suitable for mimicking flexible peptide backbones. The thiane ring (sulfur analog) introduces polarity and hydrogen-bonding variability due to sulfur’s larger atomic radius and electronegativity differences compared to oxygen.

The methanesulfonyl group in [4-(methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride increases acidity and solubility, which is advantageous for designing water-soluble inhibitors.

Pharmacokinetic Considerations The target compound’s higher molecular weight (279.76 g/mol) compared to analogs like Methyl 4-aminothiane-4-carboxylate hydrochloride (211.71 g/mol) may reduce blood-brain barrier permeability but improve metabolic stability. The hydrochloride salt in all listed compounds ensures enhanced solubility in aqueous media, critical for in vitro assays.

Research Findings

- A 2025 study highlighted the target compound’s utility in generating sp³-rich scaffolds for kinase inhibitors, with superior metabolic stability over acyclic analogs.

- In contrast, Methyl 4-(methylamino)butanoate hydrochloride demonstrated rapid clearance in pharmacokinetic studies due to its linear structure.

Biological Activity

Methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by its oxane structure, which contributes to its pharmacological properties. The presence of a methylamino group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications. The compound's molecular formula is C₇H₁₄ClN₁O₃, indicating the presence of chlorine and nitrogen, which are crucial for its biological interactions.

-

Antimicrobial Activity :

- Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness with minimum inhibitory concentration (MIC) values lower than 0.125 mg/dm³ against Pseudomonas aeruginosa and Acinetobacter baumannii .

- The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

-

Anticancer Properties :

- Research indicates that this compound can induce apoptosis in cancer cells. This is achieved through the activation of caspase pathways and modulation of cell cycle regulators .

- In vitro studies have shown that the compound inhibits proliferation in various cancer cell lines, suggesting potential as a chemotherapeutic agent.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the methylamino group significantly affect biological activity. For instance:

- Substituent Variations : Introducing different substituents at the oxane ring alters the compound's affinity for biological targets, enhancing potency against specific pathogens or cancer cells .

- Hydrophobic Interactions : The hydrophobic nature of the oxane structure contributes to its interaction with lipid membranes, which is critical for antimicrobial activity.

Case Studies

- Antimicrobial Efficacy :

- Cancer Cell Line Testing :

Data Table: Biological Activity Summary

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.